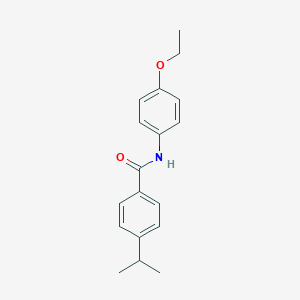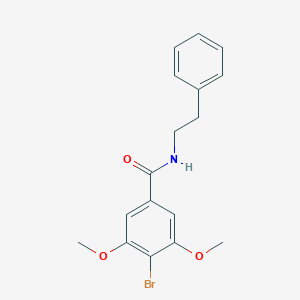
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPB belongs to the class of benzamides, which are known for their diverse biological activities.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide is in cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the inhibition of the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide leads to the inhibition of the growth of cancer cells and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its specificity towards NMT. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to selectively inhibit the activity of NMT without affecting the activity of other enzymes. This makes N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide a useful tool for studying the role of NMT in various biological processes. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to use N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in certain experiments.
Future Directions
There are several future directions that can be explored in the study of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. One of the major directions is the development of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide derivatives that have improved solubility and potency. Additionally, the role of NMT in various biological processes can be further explored using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide can also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the reaction of 4-ethoxyaniline with 4-isobutyrylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography. The yield of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide obtained through this method is around 70%.
properties
Product Name |
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-9-16(10-12-17)19-18(20)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
DPDCWXMLYANZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)